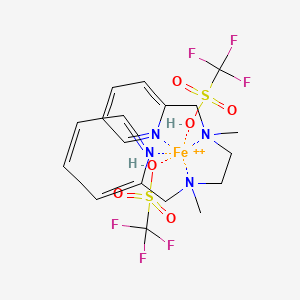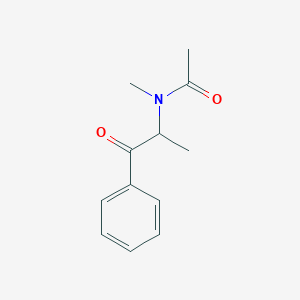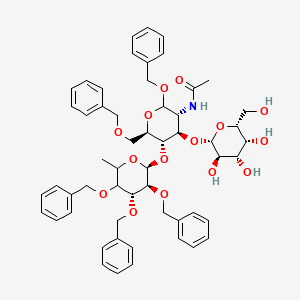
O-Penta-benzyl Lewis A Trisaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Penta-benzyl Lewis A Trisaccharide: is a synthetic intermediate used in the synthesis of Lewis A Trisaccharide. It is a component of multiplex glycan bead arrays, which play a role in various cellular functions. The compound has a molecular weight of 980.1 and a molecular formula of C55H65NO15.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of O-Penta-benzyl Lewis A Trisaccharide involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The benzyl groups are used as protecting groups to prevent unwanted reactions at specific hydroxyl sites during the synthesis.
Chemical Reactions Analysis
Types of Reactions: : O-Penta-benzyl Lewis A Trisaccharide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The benzyl groups can be selectively removed under hydrogenation conditions to yield the free hydroxyl groups .
Common Reagents and Conditions: : Common reagents used in the synthesis and modification of this compound include benzyl chloride, sodium hydride, and palladium on carbon for hydrogenation reactions .
Major Products Formed: : The major products formed from the reactions of this compound include the deprotected Lewis A Trisaccharide, which can be further modified for various applications .
Scientific Research Applications
Chemistry: : In chemistry, O-Penta-benzyl Lewis A Trisaccharide is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: : In biological research, the compound is used in the study of glycan interactions and cellular functions. It is a component of multiplex glycan bead arrays, which are used to study protein-glycan interactions.
Medicine: : In medicine, this compound and its derivatives are used in the development of diagnostic tools and therapeutic agents. The Lewis A Trisaccharide is recognized as a tumor marker and is used in the clinical diagnosis and prognosis of certain cancers .
Industry: : In the industrial sector, the compound is used in the production of glycan arrays and other glycan-based products.
Mechanism of Action
The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide involves its role as an intermediate in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a glyco-epitope that plays a role in cell signaling, growth, apoptosis, adhesion, and migration . The molecular targets and pathways involved include the interaction of the glyco-epitope with specific proteins and receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to O-Penta-benzyl Lewis A Trisaccharide include other benzyl-protected oligosaccharides and glycosides, such as O-Penta-benzyl Lewis X Trisaccharide and O-Penta-benzyl Lewis Y Trisaccharide .
Uniqueness: : The uniqueness of this compound lies in its specific structure and the role it plays in the synthesis of Lewis A Trisaccharide. The Lewis A Trisaccharide is a specific glyco-epitope that is involved in various cellular functions and has significant applications in medical research .
Properties
Molecular Formula |
C55H65NO15 |
|---|---|
Molecular Weight |
980.1 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C55H65NO15/c1-35-48(63-30-38-20-10-4-11-21-38)51(64-31-39-22-12-5-13-23-39)52(65-32-40-24-14-6-15-25-40)55(67-35)70-49-43(34-62-29-37-18-8-3-9-19-37)69-53(66-33-41-26-16-7-17-27-41)44(56-36(2)58)50(49)71-54-47(61)46(60)45(59)42(28-57)68-54/h3-27,35,42-55,57,59-61H,28-34H2,1-2H3,(H,56,58)/t35?,42-,43-,44-,45+,46+,47-,48?,49-,50-,51-,52+,53?,54+,55+/m1/s1 |
InChI Key |
YCINGVRGNSQIIJ-UVSMNPIRSA-N |
Isomeric SMILES |
CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


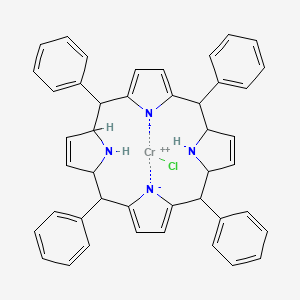
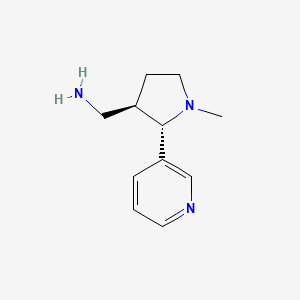





![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
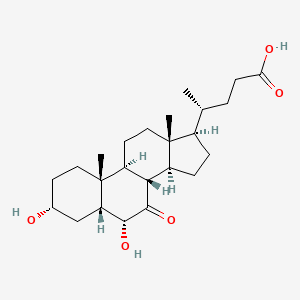
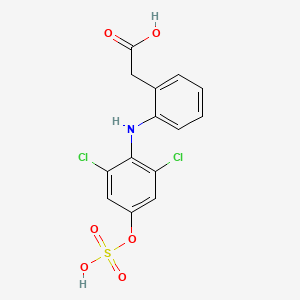
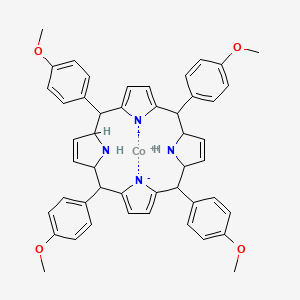
![(2R,3R,5R)-2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B13412604.png)
